molecular formula C20H16N2O8S B11941208 4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid CAS No. 6937-93-5

4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid

Cat. No.: B11941208
CAS No.: 6937-93-5
M. Wt: 444.4 g/mol
InChI Key: NDVQFCYOAORVKK-WGDLNXRISA-N
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Description

4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid (IUPAC name: 4-(4-{4-[(3-carboxyacryloyl)amino]benzyl}anilino)-4-oxobut-2-enoic acid) is a structurally complex molecule with the molecular formula C21H18N2O6 and a molecular weight of 394.38 g/mol . Its core structure features a butenoic acid backbone substituted with a sulfonyl-linked anilino group and a 3-carboxyacryloyl moiety. The compound is characterized by its SMILES: O=C(O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(NC(=O)C=CC(O)=O)C=C2, and InChIKey: XFGDIBLCHMZPEO-UHFFFAOYSA-N, which facilitate its identification in chemical databases .

Key applications include its role in biochemical research, particularly in studies involving cysteine-reactive inhibitors, as evidenced by its synthesis pathway involving acetic anhydride and sodium acetate . Its collision cross-section (CCS) values, such as 208.8 Ų for [M+H]+, are critical for mass spectrometry-based analyses .

Properties

CAS No.

6937-93-5

Molecular Formula

C20H16N2O8S

Molecular Weight

444.4 g/mol

IUPAC Name

(E)-4-[4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenyl]sulfonylanilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H16N2O8S/c23-17(9-11-19(25)26)21-13-1-5-15(6-2-13)31(29,30)16-7-3-14(4-8-16)22-18(24)10-12-20(27)28/h1-12H,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/b11-9+,12-10+

InChI Key

NDVQFCYOAORVKK-WGDLNXRISA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-carboxyacryloyl chloride, which is then reacted with aniline derivatives under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Sulfonyl-Linked Derivatives

  • 4-Oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}-2-butenoic acid (CAS: 315671-16-0): Molecular Formula: C15H18N2O5S Key Differences: Replaces the 3-carboxyacryloyl group with a piperidinylsulfonyl moiety, reducing acidity (predicted pKa = 3.41) and altering steric bulk . Applications: Likely used in receptor-targeted studies due to its sulfonamide group .
  • (E)-4-[4-[Methyl(phenyl)sulfamoyl]anilino]-4-oxo-2-butenoic acid (CAS: 791793-63-0): Molecular Formula: C17H16N2O5S Key Differences: Incorporates a methyl(phenyl)sulfamoyl group, enhancing lipophilicity (LogP ≈ 2.1) compared to the target compound .

Carboxyacryloyl Variants

  • (Z)-4-[4-[(E)-2-[4-[[(Z)-3-Carboxyprop-2-enoyl]amino]phenyl]vinyl]anilino]-4-oxo-but-2-enoic acid: Synthesis: Produced via Friedel-Crafts acylation (65% yield) with a vinyl group instead of sulfonyl, leading to distinct geometric isomerism . Reactivity: The vinyl group may reduce electrophilicity compared to the sulfonyl-linked target compound .
  • 4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid (CAS: BBB/835): Molecular Formula: C13H14N2O4 Key Differences: Substitutes 3-carboxyacryloyl with propionylamino, lowering molecular weight (262.27 g/mol) and altering hydrogen-bonding capacity .

Physico-Chemical Properties

Property Target Compound 4-Oxo-4-[4-(1-piperidinylsulfonyl)anilino]-2-butenoic acid 4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid
Molecular Weight 394.38 g/mol 338.38 g/mol 262.27 g/mol
Predicted pKa ~2.5 (carboxylic acid) 3.41 ~3.8
CCS ([M+H]+) 208.8 Ų N/A N/A
Solubility Polar solvents Moderate in DMSO High in methanol

Biological Activity

4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid, with the CAS number 6937-93-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a carboxyacryloyl group, an amino group, and a sulfonyl moiety. Its molecular formula is C16H16N2O5S, and it has a molecular weight of 356.37 g/mol.

PropertyValue
CAS Number 6937-93-5
Molecular Formula C16H16N2O5S
Molecular Weight 356.37 g/mol
IUPAC Name This compound

Antiproliferative Activity

Research indicates that derivatives of 4-oxo-2-butenoic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in human tumor cell lines such as HeLa and K562 at micromolar concentrations .

A notable study reported that certain derivatives demonstrated IC50 values as low as 2.9 μM, indicating high potency against cancer cells . The presence of alkyl substituents on the aroyl moiety was linked to increased activity.

The mechanism by which this compound exerts its biological effects is thought to involve inhibition of tubulin assembly. This action disrupts microtubule dynamics, which is crucial for cell division. In cell cycle analyses, compounds similar to this compound caused accumulation of cells in the G2/M phase, suggesting interference with mitotic processes .

Case Studies

  • In Vivo Studies :
    • A study involving mice showed that related compounds had an oral LD50 of approximately 45 mg/kg, indicating moderate toxicity levels in vivo . This finding is critical for evaluating safety profiles for potential therapeutic applications.
  • Cell Line Studies :
    • In vitro experiments demonstrated that compounds with structural similarities to this compound significantly inhibited tumor growth in various human cancer cell lines, emphasizing their potential as anticancer agents .

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